2-Methylamino-2-phenyl-propionitrile
CAS No.:
Cat. No.: VC14097176
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H12N2 |
---|---|
Molecular Weight | 160.22 g/mol |
IUPAC Name | 2-(methylamino)-2-phenylpropanenitrile |
Standard InChI | InChI=1S/C10H12N2/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7,12H,1-2H3 |
Standard InChI Key | HETMXQGRMMXPDO-UHFFFAOYSA-N |
Canonical SMILES | CC(C#N)(C1=CC=CC=C1)NC |
Structural and Physicochemical Properties
2-Methylamino-2-phenyl-propionitrile features a central carbon atom bonded to a phenyl group, a methylamino group, and a nitrile group. Key properties include:
Table 1: Structural and Physical Properties
The nitrile group (-C≡N) and secondary amine (-NHCH₃) enable diverse chemical transformations, including hydrolysis to amides or carboxylic acids and alkylation reactions .
Synthesis Methods
Synthetic routes to 2-methylamino-2-phenyl-propionitrile often involve multi-step reactions, as detailed below:
Nucleophilic Substitution
A common approach reacts phenylacetonitrile derivatives with methylamine or its equivalents. For example:
Here, X is a leaving group (e.g., halide). This method is scalable but requires careful control of reaction conditions to avoid over-alkylation .
Strecker-Type Reactions
Alternative routes employ Strecker synthesis, where aldehydes react with methylamine and cyanide sources:
This method is less common due to challenges in isolating intermediates .
Table 2: Representative Synthetic Protocols
Method | Conditions | Yield | Source |
---|---|---|---|
Nucleophilic substitution | CH₃NH₂, DMF, 80°C, 18 h | 88–94% | |
Reductive amination | NaBH₄, MeOH, rt | 75% |
Applications in Organic Synthesis
The compound’s dual functional groups make it valuable for constructing complex molecules:
Pharmaceutical Intermediates
It is a precursor to antihistamines such as 2-methyl-2-phenylpropionic acid derivatives. For instance, patents describe its use in synthesizing H₁-antagonists with improved selectivity .
Agrochemicals
The nitrile group can be hydrolyzed to carboxamides or oxidized to carboxylic acids, key motifs in herbicides and fungicides .
Coordination Chemistry
The methylamino group acts as a ligand in metal-organic frameworks (MOFs), though this application remains underexplored .
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